molecular formula C20H19F2NO4 B6235224 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid CAS No. 2349898-12-8

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

Cat. No.: B6235224
CAS No.: 2349898-12-8
M. Wt: 375.4 g/mol
InChI Key: UROOLSPCRUFBPT-KRWDZBQOSA-N
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Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also contains two fluorine atoms on the pentanoic acid chain, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced into the pentanoic acid chain through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative to form the final product. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection, fluorination, and coupling reactions under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The Fmoc group can be removed using piperidine in a suitable solvent such as dimethylformamide (DMF).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction will produce the free amino acid. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex molecules. The Fmoc group provides a convenient way to protect the amino group during synthesis.

    Biology: The compound can be used to study the effects of fluorinated amino acids on protein structure and function. Fluorine atoms can influence the hydrophobicity and stability of proteins.

    Medicine: Fluorinated amino acids are of interest in drug design and development. They can be used to modify the pharmacokinetic properties of peptides and proteins, potentially leading to improved therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials. Fluorinated compounds often exhibit unique properties, such as increased chemical resistance and stability.

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during coupling. The fluorine atoms can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid: This compound has a similar structure but contains only one fluorine atom.

    (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-pentanoic acid: This compound lacks the fluorine atoms, making it less hydrophobic and potentially less stable.

    (2S)-2-({[(tert-butoxycarbonyl]amino)-5,5-difluoropentanoic acid: This compound uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is unique due to the presence of both the Fmoc protecting group and the two fluorine atoms. The Fmoc group provides a convenient way to protect the amino group during synthesis, while the fluorine atoms can influence the compound’s chemical properties and reactivity. This combination makes it a valuable tool in peptide synthesis and other applications.

Properties

CAS No.

2349898-12-8

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-difluoropentanoic acid

InChI

InChI=1S/C20H19F2NO4/c21-18(22)10-9-17(19(24)25)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,26)(H,24,25)/t17-/m0/s1

InChI Key

UROOLSPCRUFBPT-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)F)C(=O)O

Purity

95

Origin of Product

United States

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